- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),

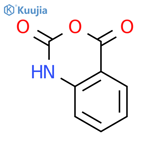

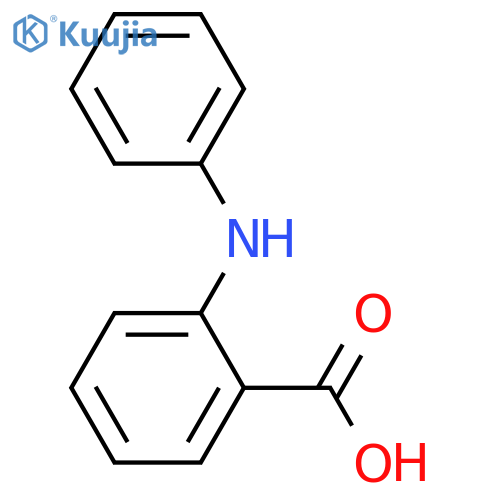

Cas no 91-40-7 (Fenamic acid)

Fenamic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Phenylanthranilic acid

- Diphenylamine-2-carboxylic acid

- N-Phenyl 2-Aminobenzoic Acid

- Benzoic acid, 2-(phenylamino)-

- N-Phenyl o-aminobenzoic acid

- 2-anilinobenzoic acid

- DPC

- 2-(Phenylamino)benzoic acid

- Fenamic acid

- Phenylanthranilic acid

- 2-Carboxydiphenylamine

- o-Anilinobenzoic acid

- N-Phenyl-o-aminobenzoic acid

- N-Phenyl-2-aminobenzoic acid

- Anthranilic acid, N-phenyl-

- 2-Phenylamino-benzoic acid

- N-Phenylanthranilic

- 952VN06WBB

- ZWJINEZUA

- NCGC00093536-04

- CHEMBL23832

- AKOS000118791

- 2-phenylazanylbenzoic acid

- KBio2_002302

- FT-0631438

- HMS3402H03

- CBDivE_001949

- HMS3373F04

- MLS-0412242.P016

- NCGC00014989-06

- EINECS 202-066-8

- diphenylamine carboxylate

- NCGC00014989-02

- NCGC00093536-02

- PhenylanthranilsA currencyure

- BCBcMAP01_000076

- SY048561

- NCGC00014989-07

- ZWJINEZUASEZBH-UHFFFAOYSA-

- HMS2232G15

- SB78726

- W-100309

- F3145-3322

- Z57127451

- KBioSS_002304

- AMY40863

- BRN 1456607

- N-PHENYLANTHRANILIC ACID [MI]

- KBio3_000282

- BIDD:GT0820

- DPC cpd

- Bio1_000122

- DTXSID6059025

- KBio2_004870

- DS-14719

- D03APP

- SPECTRUM1505156

- STK089446

- Bio1_001100

- NCGC00093536-06

- LP00011

- BB 0255314

- ortho-anilinobenzoic acid

- KBio2_007438

- NCGC00093536-03

- NSC-4273

- KBio3_000281

- N-phenylanthranilsyre

- HMS1361H03

- BRD-K80863915-001-02-9

- EN300-18386

- N-phenyl-ortho-aminobenzoic acid

- phenyl anthranilic acid

- NSC 215211

- HY-W040265

- 2-anilino-benzoic acid

- SR-01000075342

- KBioGR_002302

- Bio1_000611

- KBio2_000141

- HMS1791H03

- KBioGR_000141

- o-(Phenylamino)benzoic acid

- KBio2_002709

- KBio3_002782

- NSC-215211

- SCHEMBL25828

- A843855

- D0873

- CBiol_001836

- Tox21_500011

- N-Phenylanthranilic acid, 98%

- N-Phenylanthranilic acid, technical, >=95% (T)

- NCGC00014989-05

- GTPL4182

- EU-0100011

- BBL008122

- Phenyl anthranilic acid (all isomers)

- NCGC00093536-01

- Lopac0_000011

- D70372

- NCGC00014989-03

- CHEBI:34756

- s5517

- AE-641/02494034

- Oprea1_622264

- IDI1_033891

- MLS-0412242

- Bio2_000621

- NCGC00014989-01

- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- SR-01000075342-1

- SDCCGMLS-0412242.P028

- AI3-08880

- NSC215211

- BSPBio_001421

- Diphenylamine-2-carboxylic acid; DPC

- KBioSS_000141

- SMR001230825

- SR-01000075342-2

- n-phenyl anthranilic acid

- NCGC00014989-04

- NSC4273

- CS-W021005

- NCGC00093536-05

- 91-40-7

- BRD-K80863915-001-05-2

- HMS3260C03

- HMS1989H03

- LS-20563

- Lopac-144509

- MFCD00002421

- cMAP_000012

- KBio2_005277

- SDCCGSBI-0050000.P002

- Diphenylaminecarboxylic acid-(2)

- Oprea1_414882

- NCGC00014989-12

- NCGC00260696-01

- N-phenyl-anthranilic acid

- BDBM50337278

- NCGC00014989-08

- UNII-952VN06WBB

- diphenylamine-2-carboxylate

- Bio2_000141

- Q498436

- MLS002153472

- CCG-204107

- 2-(Phenylamino)benzoic acid (ACI)

- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)

- DPC (chloride channel inhibitor)

- NSC 4273

- o-Carboxydiphenylamine

- NS00007989

- DB-057256

- benzoic acid, 2-anilino-

-

- MDL: MFCD00002421

- Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- Chiave InChI: ZWJINEZUASEZBH-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O

- BRN: 1456607

Proprietà calcolate

- Massa esatta: 213.07900

- Massa monoisotopica: 213.078979

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 236

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.4

- Conta Tautomer: 4

- Superficie polare topologica: 49.3

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Cristalli bianchi a scaglie.

- Densità: 1.1544 (rough estimate)

- Punto di fusione: 182-185 °C (lit.)

- Punto di ebollizione: 353.22°C (rough estimate)

- Punto di infiammabilità: 186.7°C

- Indice di rifrazione: 1.5700 (estimate)

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 49.33000

- LogP: 3.20140

- FEMA: 3470

- Merck: 7273

- Solubilità: Soluble in hot ethanol, slightly soluble in hot water, hot benzene and ether.

Fenamic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36-S24/25

- RTECS:CB3730000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- TSCA:Yes

- Condizioni di conservazione:Tenere il contenitore chiuso quando non in uso. Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

- Classe di pericolo:IRRITANT

Fenamic acid Dati doganali

- CODICE SA:29224995

- Dati doganali:

Codice doganale cinese:

2922499990Panoramica:

2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

P. Animali e piante importati\Quarantena di prodotti animali e vegetali

D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%

Fenamic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096724-5g |

Fenamic acid |

91-40-7 | 98% | 5g |

¥34 | 2024-05-21 | |

| ChemScence | CS-W021005-500g |

Fenamic acid |

91-40-7 | ≥98.0% | 500g |

$99.0 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-10g |

Fenamic acid |

91-40-7 | 95% | 10g |

¥46 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-100g |

Fenamic acid |

91-40-7 | 95% | 100g |

¥211 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94890-500g |

Fenamic acid |

91-40-7 | 500g |

¥626.0 | 2021-09-08 | ||

| Enamine | EN300-18386-25.0g |

2-(phenylamino)benzoic acid |

91-40-7 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| abcr | AB118466-500 g |

N-Phenylanthranilic acid, 99%; . |

91-40-7 | 99% | 500 g |

€393.00 | 2023-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22330-1 mL * 10 mM (in DMSO) |

Fenamic acid |

91-40-7 | 99.61% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0873-25G |

2-Anilinobenzoic Acid |

91-40-7 | >98.0%(T)(HPLC) | 25g |

¥230.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P105693-500g |

Fenamic acid |

91-40-7 | AR,95% | 500g |

¥927.90 | 2023-09-01 |

Fenamic acid Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Synthetic Routes 3

- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents, Bioorganic & Medicinal Chemistry, 2022, 55,

Synthetic Routes 4

- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system, Tetrahedron Letters, 2019, 60(29), 1938-1941

Synthetic Routes 5

1.2 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

Synthetic Routes 6

- Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media, Synthetic Communications, 2006, 36(3), 271-277

Synthetic Routes 7

1.2 Reagents: Water ; pH 3 - 4, 0 °C

1.3 Solvents: Ethyl acetate ; 10 min

- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

Synthetic Routes 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563

Synthetic Routes 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt

- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

Synthetic Routes 10

1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199

Synthetic Routes 11

- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389

Synthetic Routes 12

- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),

Synthetic Routes 13

Synthetic Routes 14

1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

1.3 Reagents: Acetic acid

- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

Synthetic Routes 15

- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107

Synthetic Routes 16

- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

Synthetic Routes 17

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589

Synthetic Routes 18

- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788

Synthetic Routes 19

1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3

- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410

Synthetic Routes 20

- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67

Synthetic Routes 21

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt

- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344

Synthetic Routes 22

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

Synthetic Routes 23

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

- Phenyl(2,4,6-trimethoxyphenyl)iodonium

- Benzaldehyde, 2-(phenylamino)-

- 1-Phenyl-3,1-Benzoxazine-2,4-Dione

- O-chlorobenzoic acid

- 2-Bromobenzoic acid

- o-Iodobenzoic acid

- Methyl 2-bromobenzoate

- Benzoic acid, 2-(methylphenylamino)-, methyl ester

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 2-Anilinobenzoic acid methyl ester

- Isatoic anhydride

Fenamic acid Preparation Products

Fenamic acid Letteratura correlata

-

Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087

-

Tianlei Zhou,Feng Li,Yan Fan,Weifeng Song,Xiaoyue Mu,Hongyu Zhang,Yue Wang Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Tianlei Zhou Feng Li Yan Fan Weifeng Song Xiaoyue Mu Hongyu Zhang Yue Wang Chem. Commun. 2009 3199

-

Tao Deng,Jing Zhao,Danfeng Peng,Xinqian He,Xin-an Huang,Chaozhan Lin,Chenchen Zhu,Lei Wang,Fang Liu Org. Biomol. Chem. 2022 20 5076

-

Fan Yang,Chao-Xian Yan,Xing Yang,Da-Gang Zhou,Pan-Pan Zhou CrystEngComm 2017 19 1762

-

Sarah L. Price Chem. Soc. Rev. 2014 43 2098

91-40-7 (Fenamic acid) Prodotti correlati

- 119-68-6(2-(methylamino)benzoic acid)

- 610-16-2(2-(Dimethylamino)benzoic acid)

- 61-68-7(Mefenamic acid)

- 10109-95-2(1,4-Benzenedicarboxylicacid, 2,5-bis(phenylamino)-)

- 27693-67-0(2-((3-Carboxyphenyl)amino)benzoic acid)

- 116702-63-7(3-Amino-2-(phenylamino)benzoic Acid)

- 76360-63-9(Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate)

- 578726-67-7(6-(diethylamino)-3-pyridinylaldehyde)

- 1396882-14-6(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethoxy)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1782530-21-5(2-(methoxymethyl)-2H-1,2,3-triazol-4-amine)